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Compound of Interest |

Compound Name: (Pentafluorophenyl)dimethylsilane
CAS No.: 13888-77-2
Cat. No.: B1143868

Compound Overview & Significance

(Pentafluorophenyl)dimethylsilane (

) is a specialized organosilicon reagent combining the lipophilicity and electron-withdrawing
nature of the perfluorophenyl group with the reactivity of a hydrosilane. It serves as a critical
building block in the synthesis of fluorous-tagged molecules, silyl ethers, and as a chain
transfer agent in polymerization.

e |[UPAC Name: (Pentafluorophenyl)dimethylsilane

CAS Number: 13888-77-2[1][2]

Molecular Formula:

Molecular Weight: 226.22 g/mol

Physical State: Colorless liquid[3][4]

Boiling Point: 61-62 °C (20 mmHg)

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data below is critical for purity assessment. The electron-withdrawing
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group induces unique shielding effects compared to non-fluorinated analogs (e.g.,
phenyldimethylsilane).

Proton NMR ( H)

The spectrum is characterized by the distinct coupling between the silyl hydride (Si-H) and the
methyl protons (Si-Me), as well as long-range coupling to fluorine.

. Coupling
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Carbon-13 NMR ( C)

The carbon spectrum is dominated by the complex multiplet patterns of the perfluorinated ring
due to large

coupling constants (
Hz).

e Si-Me:

-3.0 to -5.0 ppm (Singlet or weak multiplet).
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e Aromatic C-F:

136-150 ppm (Complex multiplets, typically appearing as broad doublets/triplets due to C-F

coupling).

e |pso-C:

105-115 ppm (Triplet of triplets).

Fluorine-19 NMR ( F)
The

F spectrum provides the most rapid confirmation of the intact

group.
Shift (
Position Multiplicity Notes
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Closest to Silicon;
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_ Diagnostic for para-
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substitution.
) Most shielded fluorine
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environment.

Referenced to

(0 ppm) or

(-164.9 ppm).

Infrared Spectroscopy (FT-IR)

The IR spectrum is used to monitor the progress of hydrosilylation reactions by tracking the

disappearance of the Si-H stretch.
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Functional Group

Wavenumber (

)

Intensity

Assignment

Si-H

2140 - 2180

Strong, Sharp

Critical Diagnostic.
Higher frequency than
PhSiMe

H (~2125) due to

electron-withdrawing

C-F (Aromatic)

1450 — 1520

Very Strong

Characteristic
perfluoroaromatic ring

breathing/stretching.

Si-C

1250, 820 — 850

Medium

Si-Me deformation

and stretching.

C-H (Alkyl)

2900 — 2970

Weak

Methyl C-H stretches.

Mass Spectrometry (MS)

The fragmentation pattern is driven by the stability of the silyl cation and the robustness of the

perfluorophenyl ring.

Fragmentation Pathway Visualization

The following diagram illustrates the primary ionization and fragmentation logic for
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Molecular lon [M]+ - CH3- (Major) >
m/z 226

- CH4/Me > ﬂ

Si-C Cleavage

C6F5+
m/z 167

Click to download full resolution via product page

Figure 1: Proposed EI-MS fragmentation pathway highlighting the loss of methyl and hydride
radicals.

Experimental Protocols
Protocol 1: NMR Sample Preparation

e Solvent Choice: Benzene-d

(

) is preferred over Chloroform-d (
) for organosilicon hydrides.

can contain traces of acid (DCI) which may promote hydrolysis or halogen exchange on the
silicon center.

o Concentration: Prepare a ~10-15 mg sample in 0.6 mL solvent.

e Tube: Use high-quality 5mm NMR tubes, oven-dried to remove moisture (Si-H is moisture
sensitive in the presence of nucleophiles).

Protocol 2: Monitoring Hydrosilylation via IR

o Baseline: Take a background scan of the neat alkene/alkyne substrate.
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e Zero-Point: Record the IR of the reaction mixture immediately after adding
(Pentafluorophenyl)dimethylsilane. Note the intensity of the peak at ~2160 cm

e Monitoring: Sample every 30-60 minutes. The reaction is complete when the band at ~2160
cm

vanishes or plateaus (if excess silane is used).

Synthesis & Workflow Logic

The synthesis typically involves the reduction of the corresponding alkoxysilane or chlorosilane.
The following workflow demonstrates the logic for generating the spectroscopic sample.

Precursor:
Me2(C6F5)Si-OEt Reducing Agent:
or NaBH4 or LiAIH4

Me2(C6F5)Si-Cl

\

Reaction:
Ether/THF, 0°C -> RT

'

Workup:
Filtration (remove salts)
Distillation

Target:
(Pentafluorophenyl)dimethylsilane
(C6F5)SiMe2H

Validation:
1H NMR (Si-H septet)
IR (2160 cm-1)

Click to download full resolution via product page
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Figure 2: Synthetic workflow for the preparation and validation of the target silane.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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